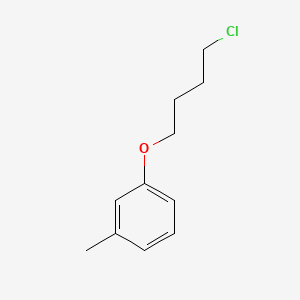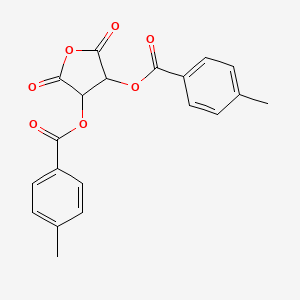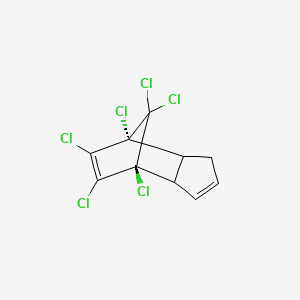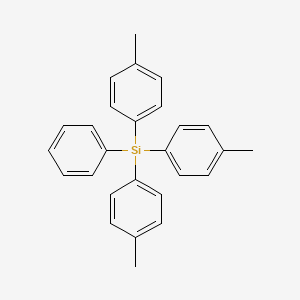
Tris(4-methylphenyl)(phenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-methylphenyl)(phenyl)silane is an organosilicon compound with the molecular formula C27H26Si It is characterized by the presence of three 4-methylphenyl groups and one phenyl group attached to a central silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-methylphenyl)(phenyl)silane typically involves the reaction of phenylsilane with 4-methylphenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{PhSiH}_3 + 3 \text{(4-MePh)MgBr} \rightarrow \text{PhSi(4-MePh)}_3 + 3 \text{MgBrH} ] This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is typically refluxed in an organic solvent such as tetrahydrofuran (THF) to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Tris(4-methylphenyl)(phenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The phenyl and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: Halogenated silanes.
Aplicaciones Científicas De Investigación
Tris(4-methylphenyl)(phenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of high-performance materials, such as silicone-based polymers and resins.
Mecanismo De Acción
The mechanism of action of tris(4-methylphenyl)(phenyl)silane involves its ability to interact with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and other elements, making it a versatile reagent in chemical reactions. The compound’s effects are mediated through pathways involving the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparación Con Compuestos Similares
Phenylsilane (C6H5SiH3): A simpler organosilicon compound with one phenyl group attached to silicon.
Trimethyl(phenyl)silane (C9H14Si): Contains three methyl groups and one phenyl group attached to silicon.
Triphenylsilane (C18H16Si): Contains three phenyl groups attached to silicon.
Uniqueness: Tris(4-methylphenyl)(phenyl)silane is unique due to the presence of three 4-methylphenyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound in the synthesis of complex organosilicon molecules and in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
18870-40-1 |
|---|---|
Fórmula molecular |
C27H26Si |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
tris(4-methylphenyl)-phenylsilane |
InChI |
InChI=1S/C27H26Si/c1-21-9-15-25(16-10-21)28(24-7-5-4-6-8-24,26-17-11-22(2)12-18-26)27-19-13-23(3)14-20-27/h4-20H,1-3H3 |
Clave InChI |
NNXUKKQEJMTDEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


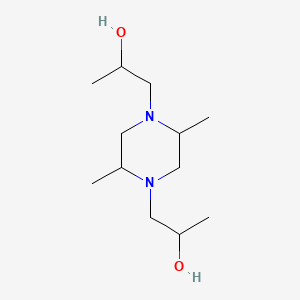
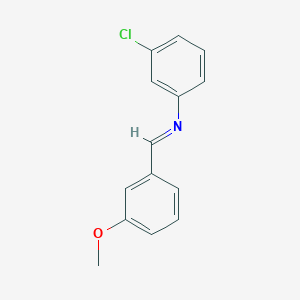
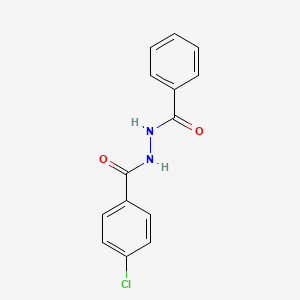
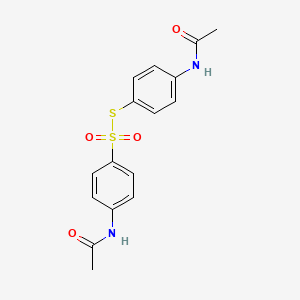
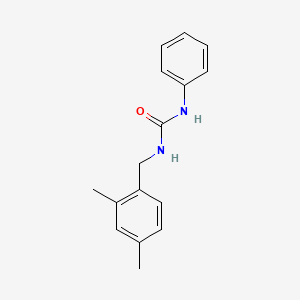
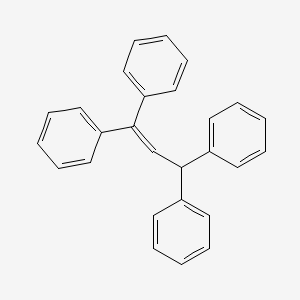
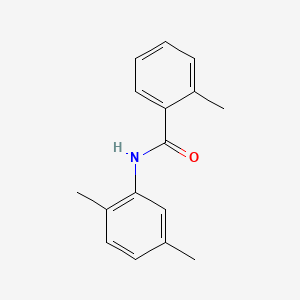

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)

